2'-(3-Bromobenzoyl)-2-naphthohydrazide

Description

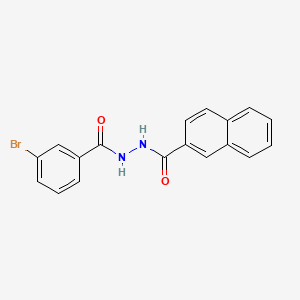

2'-(3-Bromobenzoyl)-2-naphthohydrazide is a benzohydrazide derivative characterized by a naphthalene backbone substituted with a hydrazide group at the 2-position and a 3-bromobenzoyl moiety at the 2'-position. This compound is a white crystalline solid with a molecular formula of C₁₇H₁₂BrN₂O₂ and a molecular weight of 364.2 g/mol . It exhibits moderate solubility in polar solvents like ethanol and water and has a melting point of 150–152°C . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents. Its structural features, including the electron-withdrawing bromine substituent and planar aromatic systems, make it a candidate for studying structure-activity relationships (SAR) in drug design.

Properties

IUPAC Name |

N'-(3-bromobenzoyl)naphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2/c19-16-7-3-6-14(11-16)17(22)20-21-18(23)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREIGOZTASQVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233242 | |

| Record name | 2'-(3-Bromobenzoyl)-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84282-41-7 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-(3-bromobenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84282-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(3-Bromobenzoyl)-2-naphthohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084282417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694812 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-(3-Bromobenzoyl)-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(3-bromobenzoyl)-2-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2'-(3-Bromobenzoyl)-2-naphthohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of organic compounds known for their potential therapeutic applications, particularly in oncology and antimicrobial research. The presence of the bromobenzoyl group enhances its reactivity and biological activity, making it a subject of various studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a naphthalene moiety linked to a hydrazide functional group, which is further substituted with a bromobenzoyl group. This configuration contributes to its unique properties and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15.3 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 10.7 | Inhibition of cell proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in cell signaling pathways, particularly those associated with cancer progression and microbial survival .

Key Mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with the normal progression of the cell cycle, preventing replication.

- Enzyme Inhibition : Targeting enzymes critical for microbial metabolism or cancer cell proliferation.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior efficacy against multidrug-resistant strains of E. coli, highlighting its potential as an alternative therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

2'-(3-Bromobenzoyl)-2-naphthohydrazide has been investigated for its potential as an anticancer agent. The compound has been submitted to the National Cancer Institute for evaluation, indicating its relevance in cancer research. Its mechanism of action involves the inhibition of specific enzymes and protein interactions that are crucial for cancer cell proliferation.

Case Study : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

The compound exhibits significant biological activities, including antibacterial and antifungal properties. Research indicates that hydrazone derivatives like this compound can inhibit the growth of pathogenic microorganisms.

Data Table: Biological Activity Testing Results

| Test Organism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Chemical Synthesis

As a versatile intermediate, this compound is utilized in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions.

Synthesis Pathway : The compound can be synthesized through the reaction of naphthohydrazide with bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine, leading to high yields of the desired product.

Dyes and Pigments

Due to its chromophoric properties, this compound is explored for use in the production of dyes and pigments. Its ability to absorb light makes it suitable for applications in textiles and coatings.

Case Study : Research has demonstrated that incorporating this hydrazone into polymer matrices can enhance color stability and durability, making it an attractive option for industrial applications.

Summary of Findings

The applications of this compound span multiple fields including medicinal chemistry, microbiology, and material science. Its effectiveness as an anticancer agent, along with its antibacterial properties and utility in chemical synthesis, underscores its significance in ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Electron-Withdrawing Substituents

- N'-(3-Bromobenzoyl)isonicotinohydrazide: Replacing the naphthyl group with a pyridine ring (isonicotinoyl) retains antimicrobial activity. This derivative demonstrated a MIC of 0.24 ± 2.20 ppm against E. coli, highlighting the importance of the bromine substituent in enhancing antibacterial efficacy .

- 2-(3-Bromobenzoyl)-N-tridecylhydrazine-1-carboxamide (2j) : The addition of a lipophilic tridecyl chain improves acetylcholinesterase (AChE) inhibition (IC₅₀ = 44.08 µM ) compared to less lipophilic analogs, suggesting that hydrophobicity enhances binding to enzyme active sites .

Positional Isomerism

- 2'-(4-Bromobenzoyl)-2-naphthohydrazide : Shifting the bromine from the 3- to the 4-position on the benzoyl group reduces AChE inhibitory activity (IC₅₀ > 100 µM ), indicating that the meta-substitution pattern is critical for optimal enzyme interaction .

- N′-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide : Replacing the naphthyl group with a pyrazine ring maintains planarity but reduces bioactivity, as seen in lower antimicrobial potency compared to naphthyl-containing analogs .

Enzyme Inhibition

- Key Finding : Bromine at the meta-position enhances AChE inhibition more effectively than nitro or chloro substituents.

Antimicrobial Activity

- Key Finding : The naphthohydrazide backbone combined with bromine substitution provides broad-spectrum antimicrobial activity, but additional hydroxyl groups (e.g., in 3-hydroxy analogs) may improve fungal targeting .

Physicochemical Properties

- Key Finding : Solubility trends correlate with substituent polarity; bromine at the para-position slightly lowers melting points compared to meta-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.